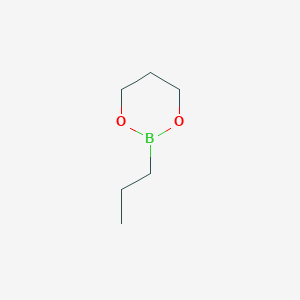
2-Propyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a heterocyclic ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propyl-1,3,2-dioxaborinane can be synthesized through the reaction of boronic acids with diols. For instance, the reaction of propylboronic acid with 1,3-propanediol under acidic conditions can yield this compound. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid or a Lewis acid like boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and heated in a controlled environment to ensure consistent product quality. The use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, alcohols, and substituted boron compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its ability to form stable boron-oxygen bonds.
Mechanism of Action
The mechanism of action of 2-Propyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Propyl-1,3,2-benzodioxaborole: Similar in structure but contains a benzene ring, which can influence its reactivity and applications.
Phenylboronic acid 1,3-propanediol ester: Another boron-containing compound used in organic synthesis with different reactivity due to the presence of a phenyl group.
Uniqueness
2-Propyl-1,3,2-dioxaborinane is unique due to its specific ring structure and the presence of a propyl group, which can influence its solubility, reactivity, and potential applications. Its ability to form stable boron-oxygen bonds makes it valuable in various fields, from organic synthesis to materials science.
Properties
CAS No. |
85060-04-4 |
|---|---|
Molecular Formula |
C6H13BO2 |
Molecular Weight |
127.98 g/mol |
IUPAC Name |
2-propyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H13BO2/c1-2-4-7-8-5-3-6-9-7/h2-6H2,1H3 |
InChI Key |
HITLVZLBXBDEOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)
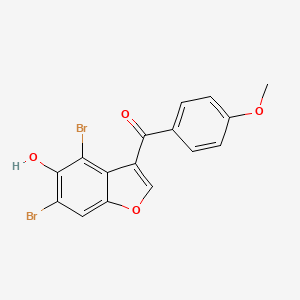
![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)
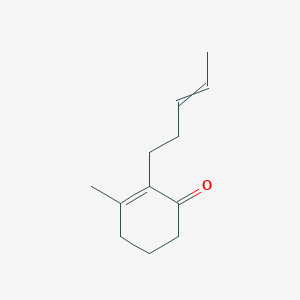
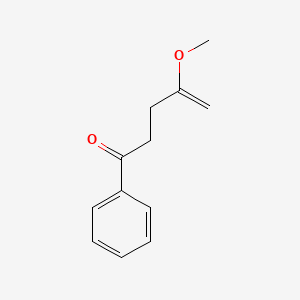
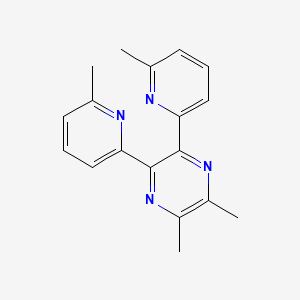
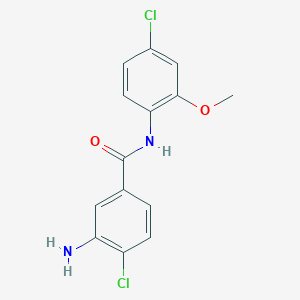
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
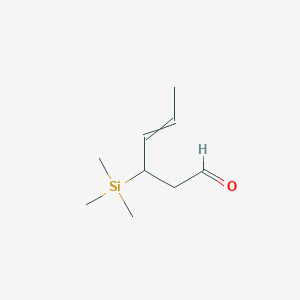
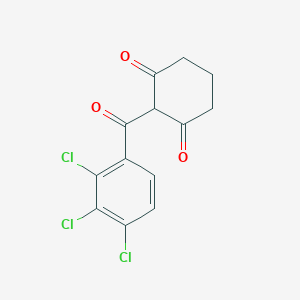
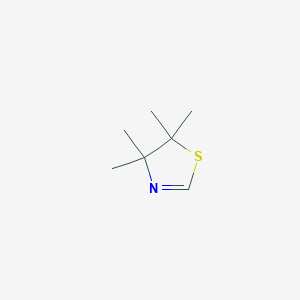
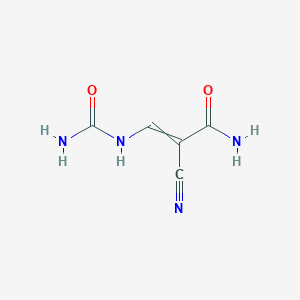
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
